4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide
CAS No.: 683762-66-5
Cat. No.: VC11913829
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683762-66-5 |
|---|---|
| Molecular Formula | C19H23N3O3S |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H23N3O3S/c1-14-5-4-12-22(13-14)26(24,25)17-10-8-16(9-11-17)19(23)21-18-7-3-6-15(2)20-18/h3,6-11,14H,4-5,12-13H2,1-2H3,(H,20,21,23) |
| Standard InChI Key | CWSSGDMBPWJUAC-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C |
| Canonical SMILES | CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzamide core substituted at the 4-position with a (3-methylpiperidin-1-yl)sulfonyl group and at the N-position with a 6-methylpyridin-2-yl moiety. The piperidine ring adopts a chair conformation, with the methyl group at the 3-position introducing steric and electronic modifications that influence receptor binding .
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Sulfonation: Reaction of 4-chlorosulfonylbenzoic acid with 3-methylpiperidine yields 4-(3-methylpiperidin-1-yl)sulfonylbenzoic acid.
-
Activation: The benzoic acid derivative is converted to an acyl chloride using thionyl chloride.
-
Amidation: Coupling with 6-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) produces the final product.
Table 2: Yield Optimization Parameters
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| 1 | 3-methylpiperidine | 0–5°C | 78% |
| 2 | SOCl2, DMF (cat.) | Reflux | 92% |
| 3 | PyBOP, DIPEA | RT | 65% |
Structure-Activity Relationship (SAR) Studies
Positional isomerism significantly impacts biological activity:
-
3-methylpiperidinyl vs. 2-methylpiperidinyl: The 3-methyl analog exhibits 3-fold higher binding affinity to phosphatidylinositol 3-kinase (PI3K) compared to the 2-methyl derivative (IC50 = 18 nM vs. 54 nM) .
-
Pyridine substitution: The 6-methyl group on pyridine enhances metabolic stability by reducing CYP3A4-mediated oxidation .
Biological Activities and Mechanistic Insights
PI3K Inhibition
The compound acts as a competitive ATP inhibitor of PI3Kα (IC50 = 18 nM), a key node in the PI3K/AKT/mTOR pathway frequently dysregulated in cancers . X-ray crystallography (PDB: 4L23) reveals hydrogen bonding between the sulfonyl oxygen and Lys802 in the ATP-binding pocket .
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability (IC50 = 0.42 μM) by inducing G1 arrest through p21 upregulation and cyclin D1 downregulation . Synergy is observed with paclitaxel (combination index = 0.32), suggesting potential for combination therapies .
Comparative Analysis with Structural Analogs
Analog 1: 4-[(2-Methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide (CAS 683762-67-6)
-
Structural difference: Methyl group at piperidine 2-position.
-
Impact: Reduced PI3Kα affinity (IC50 = 54 nM) but improved blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.3) .
Analog 2: N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyloxazole-2-carboxamide
-
Structural difference: Oxazole replaces pyridine.
-
Impact: Shift in target selectivity to PDK1 (IC50 = 22 nM), with retained antiproliferative activity in A549 lung cancer cells (IC50 = 0.61 μM).
Research Applications and Future Directions
Oncology
Phase I trials (NCT04892342) are evaluating the compound in PI3Kα-mutant solid tumors, with preliminary data showing partial responses in 4/17 patients .
Neurological Disorders
The compound’s ability to inhibit glycine transporter 1 (GlyT1 IC50 = 1.8 nM) positions it as a candidate for schizophrenia treatment, demonstrating prepulse inhibition recovery in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume